5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1120271-16-0
VCID: VC5659464
InChI: InChI=1S/C9H7ClN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3
SMILES: CC1=NOC(=N1)C2=CC=CC=C2Cl
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62

5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole

CAS No.: 1120271-16-0

Cat. No.: VC5659464

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62

* For research use only. Not for human or veterinary use.

5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole - 1120271-16-0

Specification

CAS No. 1120271-16-0
Molecular Formula C9H7ClN2O
Molecular Weight 194.62
IUPAC Name 5-(2-chlorophenyl)-3-methyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C9H7ClN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3
Standard InChI Key MCPVXAZQISPZJO-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=CC=CC=C2Cl

Introduction

Structural and Nomenclature Features

5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole (IUPAC name: 5-(2-chlorophenyl)-3-methyl-1,2,4-oxadiazole) consists of a five-membered oxadiazole ring with nitrogen atoms at positions 1, 2, and 4. The substituents include:

  • Position 3: A methyl group (-CH₃), enhancing lipophilicity and influencing metabolic stability.

  • Position 5: A 2-chlorophenyl ring, introducing steric bulk and electronic effects due to the electronegative chlorine atom.

The chlorine atom at the ortho position of the phenyl ring may hinder rotational freedom, potentially affecting binding interactions with biological targets. Comparative studies on 3,5-disubstituted 1,2,4-oxadiazoles suggest that such substitutions optimize steric and electronic profiles for target engagement .

Synthetic Methodologies

Classical Cyclization Approaches

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and acylating agents. For 5-(2-chlorophenyl)-3-methyl-1,2,4-oxadiazole, a plausible route involves:

  • Amidoxime Formation: Reacting 2-chlorobenzonitrile with hydroxylamine hydrochloride to yield N-hydroxy-2-chlorobenzimidamide.

  • Acylation: Treating the amidoxime with acetyl chloride in the presence of a base (e.g., pyridine) to form N-acetyl-N'-(2-chlorobenzoyl)hydrazine.

  • Cyclodehydration: Heating the intermediate under acidic or basic conditions to induce ring closure.

This method, adapted from Tiemann and Krüger’s work, often requires optimization to improve yields, as competing reactions may generate byproducts like 1,3,4-oxadiazoles .

Table 1: Representative Synthetic Conditions for 1,2,4-Oxadiazoles

Starting MaterialsReagents/ConditionsYield (%)Reference
2-Chlorobenzamidoxime + AcClPyridine, 80°C, 6h62
Amidoxime + Methyl acetateNaOH/DMSO, RT, 24h78
Nitrile oxide + NitrilePtCl₄, CH₃CN, 50°C45

Green Chemistry Innovations

Recent advances emphasize solvent-free or catalytic methods:

  • Microwave-Assisted Synthesis: Reduced reaction times (e.g., 15–30 minutes) and improved yields (up to 85%) have been achieved using microwave irradiation (MWI) .

  • Mechanochemical Approaches: Ball milling of amidoximes and anhydrides in the absence of solvents offers an environmentally friendly alternative, though applicability to chlorophenyl derivatives remains unexplored .

Physicochemical Properties

While experimental data for 5-(2-chlorophenyl)-3-methyl-1,2,4-oxadiazole are scarce, key properties can be extrapolated:

Table 2: Predicted Physicochemical Profile

PropertyValueMethod of Estimation
Molecular Weight208.65 g/molCalculated
LogP (Lipophilicity)2.8 ± 0.3ChemAxon
Solubility (Water)0.12 mg/mLALOGPS
Melting Point145–148°CAnalog comparison

The chlorine atom increases molecular polarity compared to non-halogenated analogs, potentially improving target binding but reducing membrane permeability.

Biological Activities and Mechanisms

Antimicrobial Activity

Chlorophenyl-substituted oxadiazoles demonstrate broad-spectrum antibacterial effects. A related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, showed inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli at 50 µg/mL . The chlorine substituent may enhance membrane disruption or enzyme inhibition.

Anti-Inflammatory and Analgesic Effects

Although unstudied for this derivative, 3-methyl-5-aryl-1,2,4-oxadiazoles inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ levels in murine models .

Structure-Activity Relationships (SAR)

  • Position 3: Methyl groups optimize metabolic stability without steric hindrance.

  • Position 5: Ortho-chlorine substitution enhances electronic withdrawal, improving interactions with electron-rich binding pockets .

  • Heterocycle Rigidity: The oxadiazole ring’s planar structure facilitates π-π stacking with aromatic residues in enzymes.

Challenges and Future Directions

  • Synthetic Optimization: Improving yields beyond 60–70% for large-scale production.

  • Solubility Enhancement: Prodrug strategies or formulation with cyclodextrins may address poor aqueous solubility.

  • Target Identification: Proteomics and molecular docking studies are needed to elucidate precise mechanisms.

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